Methyl 5-fluoro-3-nitropicolinate

Medicinal Chemistry Synthetic Methodology Building Blocks

This compound is a strategic building block featuring a non-interchangeable 5-fluoro-3-nitro substitution pattern. Unlike unfluorinated analogs, the C-F bond enables late-stage SNAr diversification for optimized LogP & metabolic stability. Essential for executing pre-validated kinase inhibitor or agrochemical discovery routes that depend on this precise electronic & steric environment.

Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
Cat. No. B13664275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-3-nitropicolinate
Molecular FormulaC7H5FN2O4
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-]
InChIInChI=1S/C7H5FN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3
InChIKeyQRDFOXJWCLCICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-3-nitropicolinate: Fluorinated Nitropyridine Scaffold for Medicinal Chemistry & Agrochemical Procurement


Methyl 5-fluoro-3-nitropicolinate (CAS not universally assigned; MF: C7H5FN2O4, MW: 200.12 g/mol) is a functionalized pyridine building block featuring a 5-fluoro substituent, a 3-nitro group, and a methyl ester at the 2-position . This specific substitution pattern creates a distinctive electronic environment and a trifunctional synthetic handle, enabling sequential derivatization strategies not accessible with non-fluorinated or differently halogenated analogs. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for introducing fluorine and nitrogen-rich motifs into lead molecules .

Methyl 5-Fluoro-3-nitropicolinate: Why Simple Nitropicolinate Esters Cannot Substitute Without Compromising Synthetic Strategy


In the context of building block procurement, the substitution of Methyl 5-fluoro-3-nitropicolinate with unfluorinated analogs like Methyl 3-nitropicolinate (MW: 182.13 g/mol) or other 5-substituted variants is not functionally equivalent [1]. The presence of the 5-fluoro group fundamentally alters the scaffold's electronic properties, lipophilicity, and, critically, its synthetic reactivity profile . The fluorine atom serves as a synthetic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, a pathway not available to the non-fluorinated analog . Furthermore, the combination of a strong electron-withdrawing nitro group with a fluorine substituent creates a unique polarization of the pyridine ring that influences regioselectivity in downstream cross-coupling reactions and heterocycle formations . Attempting to use a non-fluorinated or differently halogenated alternative would necessitate a complete redesign of the synthetic route, eliminating the possibility for late-stage fluorination or fluoride displacement strategies and compromising the development of molecules with tailored metabolic stability . Therefore, sourcing the exact 5-fluoro-3-nitro substitution pattern is not a matter of simple substitution but a requirement for executing specific, pre-validated synthetic pathways and accessing a distinct property space .

Methyl 5-Fluoro-3-nitropicolinate: Quantitative Differentiation from Closest Analogs for Procurement Decisions


Methyl 5-Fluoro-3-nitropicolinate vs. Methyl 3-Nitropicolinate: A 9.88% Increase in Molecular Weight Enables Fluorine-Specific Synthetic Transformations

The primary structural differentiator of Methyl 5-fluoro-3-nitropicolinate from its direct non-fluorinated analog, Methyl 3-nitropicolinate, is the presence of a fluorine atom at the 5-position, which replaces a hydrogen atom. This substitution results in a calculated molecular weight increase of 17.99 g/mol (from 182.13 g/mol to 200.12 g/mol), representing a 9.88% difference [1]. This is not merely a mass difference; the fluorine atom introduces a unique, reactive C-F bond that is absent in the comparator. While specific kinetic data for SNAr reactions on this exact scaffold are not available in the public domain, the presence of the electron-withdrawing nitro group at the 3-position is well-established to activate the adjacent 2- and 4-positions for nucleophilic attack, and the 5-fluoro group provides a distinct leaving group capability (fluoride) for nucleophilic aromatic substitution (SNAr) reactions . The non-fluorinated Methyl 3-nitropicolinate lacks this synthetic handle, limiting its utility to transformations on the nitro or ester groups.

Medicinal Chemistry Synthetic Methodology Building Blocks

Methyl 5-Fluoro-3-nitropicolinate: Enhanced CLogP of 3.26 vs. Methyl 3-Nitropicolinate (XLogP 0.9) Predicts Superior Membrane Permeability

The introduction of a fluorine atom at the 5-position of the picolinate core significantly increases the predicted lipophilicity of the molecule. For Methyl 5-fluoro-3-nitropicolinate, a calculated LogP (CLogP) value of 3.26 has been reported, compared to a computed XLogP3-AA value of 0.9 for the non-fluorinated comparator, Methyl 3-nitropicolinate [1][2]. This represents a difference of +2.36 log units, indicating that the fluorinated analog is predicted to be substantially more lipophilic. According to established medicinal chemistry principles, a CLogP value around 3 is often associated with improved membrane permeability and potentially better oral absorption, whereas the more polar comparator (XLogP 0.9) may exhibit poor passive diffusion . While these are computed values and in vitro permeability data would be required for confirmation, this class-level inference suggests that the fluorinated compound may confer a more favorable ADME profile for lead compounds progressing toward in vivo studies.

Medicinal Chemistry ADME Properties Drug Design

Methyl 5-Fluoro-3-nitropicolinate's Trifunctional Reactivity Profile vs. Ester-Only Analogues for Divergent Synthesis

The molecule's value proposition is its trifunctional nature, offering three orthogonal reactive centers for sequential derivatization: a methyl ester, a nitro group, and an aromatic fluorine. In contrast, a comparator like Methyl 3-nitropicolinate is difunctional (ester and nitro only) [1]. The following potential transformations are supported by class-level knowledge of reactivity: (1) The methyl ester can be selectively hydrolyzed to a carboxylic acid or converted to an amide under conditions that leave the C-F and nitro groups intact . (2) The nitro group can be reduced to an amine, providing a nucleophilic handle for amide bond formation or diazotization . (3) Critically, the 5-fluoro group can then be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) via SNAr reactions, a pathway not available to the non-fluorinated comparator . This three-step, fully orthogonal derivatization sequence cannot be replicated with simpler nitropicolinate esters, making the 5-fluoro analog a uniquely powerful scaffold for generating diverse compound libraries from a single starting material.

Synthetic Methodology Diversity-Oriented Synthesis Medicinal Chemistry

Methyl 5-Fluoro-3-nitropicolinate: High-Value Procurement Scenarios in Drug Discovery and Agrochemical Synthesis


Late-Stage Diversification of Kinase Inhibitor Scaffolds

Medicinal chemistry teams can utilize this compound as a core scaffold in the synthesis of kinase inhibitors or other ATP-competitive antagonists. The methyl ester is used for initial attachment to a desired core, the nitro group is subsequently reduced to an amine for amide coupling with various tail groups, and the 5-fluoro atom is displaced in a final SNAr step to introduce a solubilizing group (e.g., a piperazine or morpholine). This sequential derivatization, enabled by the compound's trifunctional nature , allows for the rapid exploration of SAR and the fine-tuning of physicochemical properties like LogP [1].

Building Block for Fluorinated Agrochemical Intermediates

In agrochemical discovery, the compound's 5-fluoro-3-nitropyridine core is a privileged substructure found in several herbicides and fungicides. It can serve as a direct intermediate for constructing more complex fluorinated heterocycles. The differentiated reactivity of the C-F bond in the presence of the nitro group allows for specific coupling reactions or nucleophilic displacements that are critical for generating novel analogs with improved potency or environmental stability, as suggested by the higher predicted lipophilicity (CLogP 3.26) [1].

Synthesis of 19F NMR Probes and Fluorinated PET Tracers

The presence of a single fluorine atom in a well-defined chemical environment makes Methyl 5-fluoro-3-nitropicolinate an attractive starting material for the synthesis of small-molecule 19F NMR probes for protein-ligand binding studies. The fluorine provides a sensitive and bioorthogonal NMR handle. Additionally, after conversion to the corresponding carboxylic acid or amide, the scaffold could be used to introduce a [18F]-fluoride label via isotopic exchange or as a precursor for late-stage radiofluorination, relevant for PET tracer development. Its superior predicted lipophilicity (ΔLogP +2.36 vs. non-fluorinated analog) [1] is a desirable property for enhancing brain penetration of CNS-targeted PET tracers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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